

# Validating the On-Target Activity of RP-1664 In Vivo: A Comparative Guide

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## Compound of Interest

Compound Name: RP-1664

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This guide provides an objective comparison of the in vivo on-target activity of **RP-1664**, a first-in-class, oral, selective Polo-like kinase 4 (PLK4) inhibitor, with other relevant PLK4 inhibitors. The information is compiled from publicly available preclinical and early clinical data.

## Introduction to RP-1664 and its Mechanism of Action

**RP-1664** is a novel therapeutic agent developed by Repare Therapeutics that targets PLK4, a serine/threonine kinase crucial for centriole duplication during the cell cycle. The therapeutic strategy for **RP-1664** is based on the concept of synthetic lethality. In tumors with high expression or amplification of the TRIM37 gene, cancer cells become heavily reliant on PLK4 for survival. Inhibition of PLK4 by **RP-1664** in these TRIM37-high tumors leads to mitotic catastrophe and selective cancer cell death.<sup>[1][2][3][4][5]</sup> Preclinical data have shown that **RP-1664** drives potent synthetic lethality in TRIM37-high tumor models both in vitro and in vivo.<sup>[1][2][3][4][5]</sup>

## In Vivo Efficacy of RP-1664

Preclinical studies in xenograft models of various cancers have demonstrated the potent anti-tumor activity of **RP-1664**, particularly in TRIM37-high tumors.

## Neuroblastoma

In preclinical neuroblastoma models, **RP-1664** has shown robust single-agent efficacy.[6] A study reported significant anti-tumor activity in 14 out of 15 neuroblastoma xenograft models.[6] The mechanism of action in neuroblastoma is suggested to be twofold: at lower doses, **RP-1664** induces centriole amplification leading to mitotic errors, while at higher doses, it causes centriole loss, both resulting in cancer cell death.[7]

## Breast Cancer

In vivo studies using breast cancer xenograft models with high TRIM37 expression have shown that **RP-1664** can lead to greater than 80% tumor growth inhibition and sustained tumor regressions at well-tolerated doses.[4]

While specific quantitative data from these studies are not yet publicly available in detailed tabular format, the consistent reports of significant tumor growth inhibition and regressions underscore the potent in vivo on-target activity of **RP-1664** in TRIM37-high cancer models.

## Comparative Analysis with Alternative PLK4 Inhibitors

To provide context for the preclinical performance of **RP-1664**, this section details the in vivo activity of other notable PLK4 inhibitors.

### CFI-400945

CFI-400945 is another potent and selective PLK4 inhibitor that has progressed to clinical trials. [8][9] Preclinical studies have demonstrated its efficacy in various cancer models.

Table 1: In Vivo Efficacy of CFI-400945 in Pancreatic Cancer Patient-Derived Xenografts (PDX)

PDX Model	Treatment	Change in Tumor Volume (mm <sup>3</sup> )	Survival Benefit
OCIP19	Vehicle	Growth	Baseline
OCIP19	CFI-400945 (52mg/kg)	Minimal Inhibition	Not Significant
OCIP23	Vehicle	Growth	Baseline
OCIP23	CFI-400945 (52mg/kg)	Significant Inhibition	Significant
OCIP51	Vehicle	Rapid Growth	Baseline
OCIP51	CFI-400945 (52mg/kg)	Significant Inhibition	Significant
OCIP167	Vehicle	Growth	Baseline
OCIP167	CFI-400945 (52mg/kg)	Significant Inhibition	Significant

Source: Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts.[10]

CFI-400945 treatment also led to a reduction in the tumor-initiating cell population in responsive PDX models.[10]

## ORIC Pharmaceuticals PLK4 Inhibitors (Compound Y and Z)

ORIC Pharmaceuticals has developed highly selective PLK4 inhibitors. Preclinical data for two of their compounds were presented at the AACR Annual Meeting 2022.

Table 2: In Vivo Efficacy of ORIC PLK4 Inhibitors in a TRIM37-High Neuroblastoma Xenograft Model (CHP-134)

Treatment Group	Dose	Tumor Growth Outcome
Vehicle	-	Progressive Tumor Growth
ORIC Compound Y	500 mpk	Tumor Regression
ORIC Compound Z	500 mpk	Tumor Regression
CFI-400945	Not Tolerated	-

Source: Discovery of Novel, Highly Selective Inhibitors of PLK4 That Demonstrate In Vivo Regressions in TRIM37 High Xenografts.[11]

These data suggest that newer generation, highly selective PLK4 inhibitors may offer a better therapeutic window compared to earlier compounds.

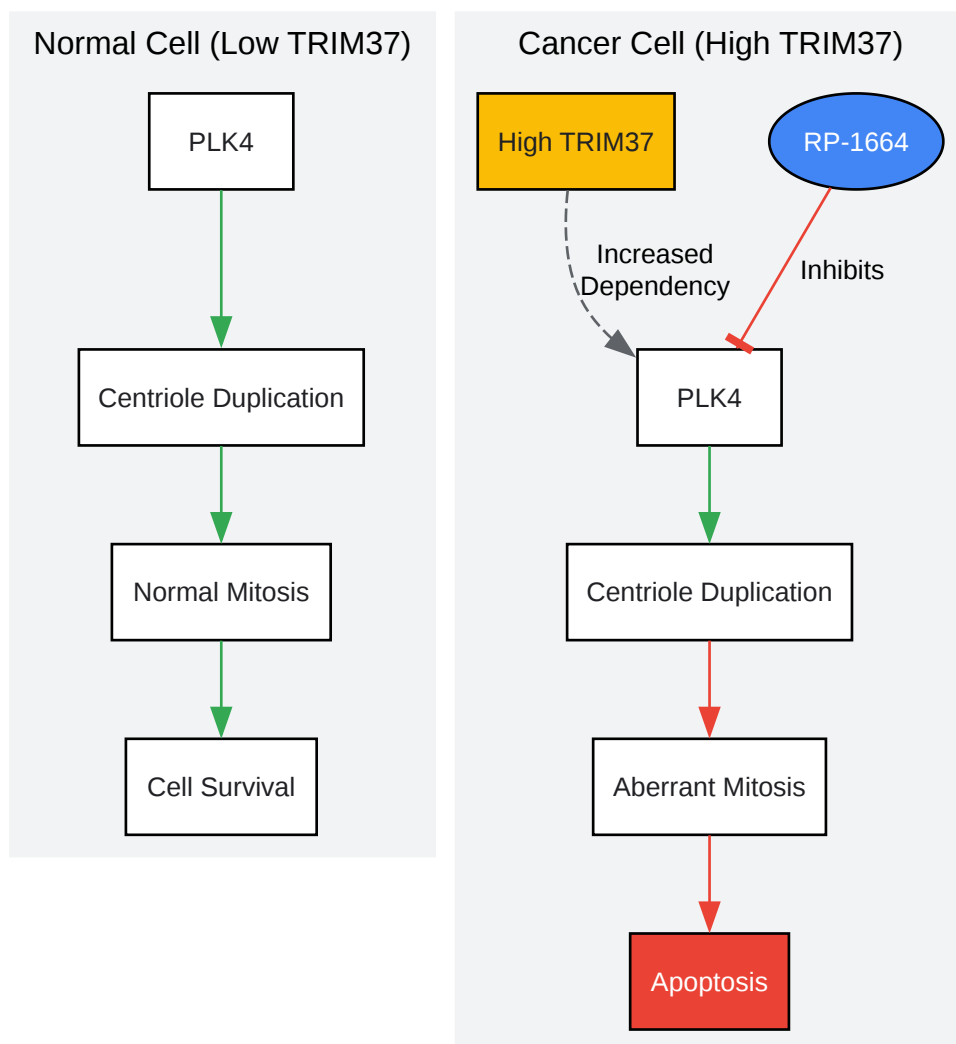
## Centrinone-B

Centrinone-B is a potent and highly selective preclinical tool compound used to study the effects of PLK4 inhibition. While it is effective in vitro, its use in vivo has been limited due to its metabolic instability.[12] However, it serves as a crucial benchmark for the selectivity and mechanism of action of newer PLK4 inhibitors like **RP-1664**.

## Signaling Pathway and Experimental Workflow

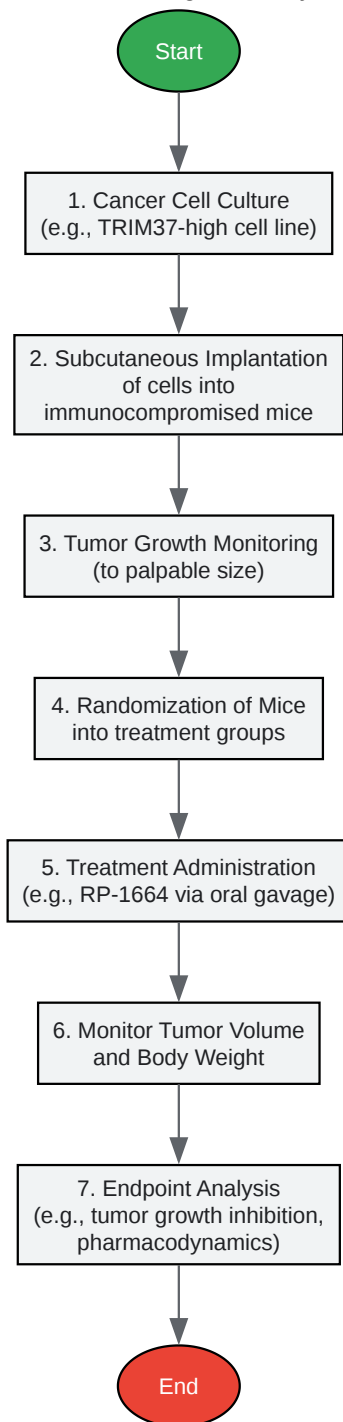
To visually represent the underlying biology and experimental procedures, the following diagrams are provided.

## RP-1664 Mechanism of Action in TRIM37-High Tumors

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Caption: **RP-1664** inhibits PLK4, leading to apoptosis in TRIM37-high cancer cells.

## General In Vivo Xenograft Study Workflow



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Caption: Workflow for assessing in vivo efficacy of an anti-cancer agent.

## Experimental Protocols

While a detailed, publicly available protocol for **RP-1664** in vivo studies is not available, the following represents a standard methodology for such experiments based on common practices in the field.

Objective: To evaluate the in vivo anti-tumor efficacy of **RP-1664** in a human cancer xenograft model.

Materials:

- TRIM37-high cancer cell line (e.g., MCF7 for breast cancer, CHP-134 for neuroblastoma)
- Immunocompromised mice (e.g., NOD-SCID or NSG mice)
- **RP-1664** (formulated for oral administration)
- Vehicle control
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are available for implantation.
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a small volume of saline or Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Treatment Administration: Administer **RP-1664** or vehicle control to the respective groups. The route of administration for **RP-1664** is oral gavage, and the dosing schedule would be

determined by prior pharmacokinetic and tolerability studies (e.g., once or twice daily for a specified number of weeks).

- Efficacy Assessment:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ).
  - Monitor the body weight of the mice as an indicator of toxicity.
  - Observe the general health and behavior of the animals.
- Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
- Data Analysis:
  - Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
  - Perform statistical analysis to determine the significance of the observed differences.
  - At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for PLK4 pathway markers) or histological examination.

## Conclusion

The available preclinical data strongly support the on-target in vivo activity of **RP-1664** in TRIM37-high cancer models. The consistent reports of significant tumor growth inhibition and regressions highlight its potential as a targeted therapy. Comparative analysis with other PLK4 inhibitors suggests a favorable efficacy profile. As **RP-1664** progresses through clinical trials, more detailed quantitative data will become available, further elucidating its therapeutic potential for patients with TRIM37-amplified tumors. The first-in-human Phase 1 LIONS trial (NCT06232408) is currently ongoing to investigate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **RP-1664**.<sup>[1]</sup>

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